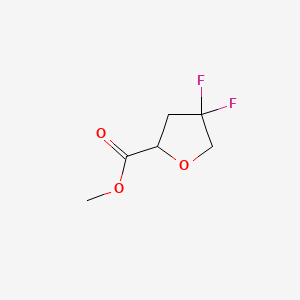
2-Bromo-3-methoxyphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One-Pot Process from Amines: A general and facile one-pot protocol for the preparation of isothiocyanates involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2).
Replacement Reaction: Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as the solvent.
Industrial Production Methods
The industrial production of 2-Bromo-3-methoxyphenyl Isothiocyanate typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2-Bromo-3-methoxyphenyl Isothiocyanate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the isothiocyanate group.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used in free radical bromination reactions.
Cyanuric Acid: Employed as a desulfurylation reagent in the one-pot synthesis method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl isothiocyanates, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Bromo-3-methoxyphenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxyphenyl Isothiocyanate involves its interaction with various molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenyl Isothiocyanate: Similar in structure but lacks the methoxy group, which can influence its reactivity and biological activity.
3-Methoxyphenyl Isothiocyanate:
Uniqueness
2-Bromo-3-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
2-bromo-1-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3 |
Clé InChI |
KAVYMZSTJRGCBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)


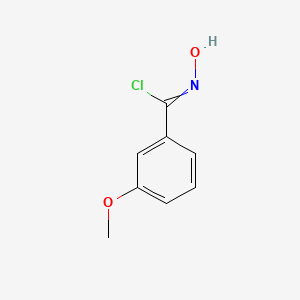
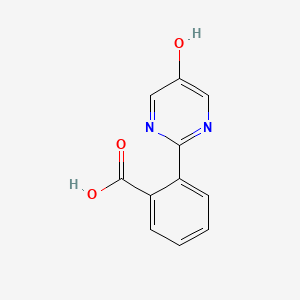
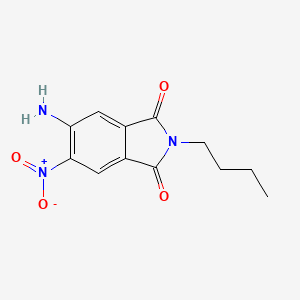
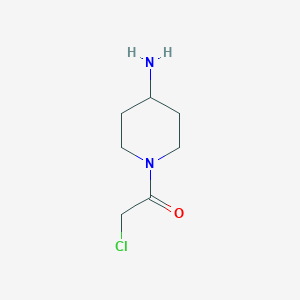

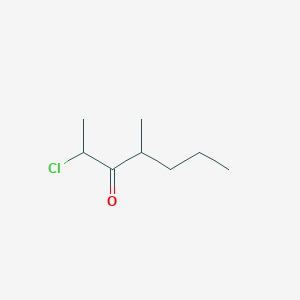
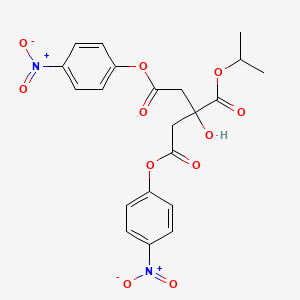
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)

